molecular formula C6H8O3S B6235980 methyl 4-oxothiolane-2-carboxylate CAS No. 89533-78-8

methyl 4-oxothiolane-2-carboxylate

Cat. No.: B6235980
CAS No.: 89533-78-8
M. Wt: 160.2
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Description

Methyl 4-oxothiolane-2-carboxylate is a sulfur-containing heterocyclic compound with the molecular formula C6H8O3S . It serves as a critical advanced intermediate in the supply-centered synthesis of nucleoside analogue active pharmaceutical ingredients (APIs), most notably the antiviral drugs lamivudine (3TC) and emtricitabine (FTC) . These drugs are essential components of combination therapies used globally to treat HIV and HBV infections, with a market volume exceeding 1000 metric tons per year . The compound's core structure, the 1,3-oxathiolane ring, is a hallmark of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) . After phosphorylation in vivo, these analogues are incorporated into the growing viral DNA chain, where they act as chain terminators, effectively inhibiting the viral reverse transcriptase enzyme and halting viral replication . The synthetic utility of this compound is underscored by modern routes developed from low-cost, high-volume commodity raw materials like chloroacetic acid and vinyl acetate to ensure supply chain security and reduce production costs . Its value lies in providing a pre-constructed, functionally diverse oxathiolane scaffold that researchers can leverage for the stereospecific assembly of complex nucleoside targets . This product is intended for research and development purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) and under standard laboratory safety protocols.

Properties

CAS No.

89533-78-8

Molecular Formula

C6H8O3S

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Michael Adduct Formation

Methyl thioglycolate reacts with methyl acrylate in a Michael addition to form a linear intermediate. The reaction is typically conducted under basic conditions, with piperidine or sodium methoxide as catalysts. The thioglycolate’s thiol group attacks the α,β-unsaturated ester of methyl acrylate, yielding a diketone intermediate.

Cyclization via Dieckmann Reaction

The diketone undergoes intramolecular cyclization under basic conditions to form the thiolane ring. Sodium methoxide (MeONa) in toluene at 80–120°C drives the reaction, favoring the formation of the 4-oxo-2-carboxylate isomer over the 3-oxo-2-carboxylate counterpart. Key parameters include:

  • Temperature : Cyclization at 80–120°C ensures sufficient energy for ring closure while minimizing side reactions.

  • Solvent : Toluene is preferred for its non-polarity, which facilitates the removal of water via azeotropic distillation.

  • Base : MeONa provides the necessary alkoxide ions to deprotonate the α-hydrogen, initiating cyclization.

Table 1: Reaction Conditions for Dieckmann Cyclization

ParameterSpecification
Starting MaterialsMethyl thioglycolate, methyl acrylate
CatalystSodium methoxide (MeONa)
SolventToluene
Temperature80–120°C
Reaction Time2–4 hours
YieldNot explicitly reported; optimized for purity

Alternative Synthetic Approaches

Ethoxycarbonyl-Based Cyclization

An alternative route employs ethoxycarbonylethyl thioethoxycarbonylmethyl sulfide as the starting material. This method ensures exclusive formation of the ethyl ester analog (ethyl 4-oxothiolane-2-carboxylate) but can be adapted for methyl esters by substituting methanol in the esterification step. However, this approach is less common due to the complexity of synthesizing the required sulfide precursor.

Mechanistic Insights and Side Reactions

The Dieckmann cyclization proceeds via a six-membered transition state, where the base abstracts the α-hydrogen adjacent to the carbonyl group, facilitating nucleophilic attack on the thioglycolate ester. Competing pathways may lead to:

  • 3-Oxo-2-carboxylate isomer : Minimized by careful control of reaction kinetics and solvent polarity.

  • Oligomerization : Suppressed through dilute reaction conditions and rapid quenching.

Purification and Characterization

Post-synthesis purification involves:

  • Solvent Extraction : Dichloromethane or chloroform isolates the product from aqueous phases.

  • Distillation : Vacuum distillation (109°C at 4 mmHg) removes low-boiling-point impurities.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves residual isomers.

Table 2: Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR (CDCl₃)δ 3.75 (s, 3H, COOCH₃), δ 3.20–2.80 (m, 4H, thiolane protons)
IR (KBr)1730 cm⁻¹ (ester C=O), 1705 cm⁻¹ (ketone C=O)
MS m/z 160 [M]⁺

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Solvent Recovery : Toluene’s high boiling point complicates distillation. Alternatives like methyl tert-butyl ether (MTBE) are being explored.

  • Waste Management : Neutralization of basic byproducts requires efficient pH adjustment and filtration.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxothiolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong bases or acids as catalysts.

Major Products:

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Products depend on the nature of the substituent introduced.

Scientific Research Applications

Methyl 4-oxothiolane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-oxothiolane-2-carboxylate involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, which can modify biological molecules or materials. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of methyl 4-oxothiolane-2-carboxylate analogs:

Compound Name CAS Molecular Formula Molecular Weight Boiling Point Density (g/cm³) Substituent Positions
Methyl 4-methyl-3-oxothiolane-2-carboxylate 2689-70-5 C₇H₁₀O₃S 174.217 254°C 1.224 3-oxo, 4-methyl, 2-ester
Methyl 5-methyl-4-oxothiolane-3-carboxylate 66319-07-1 C₇H₁₀O₃S 174.217 N/A N/A 4-oxo, 5-methyl, 3-ester

Key Observations:

  • Molecular Formula and Weight: Both analogs share identical molecular formulas (C₇H₁₀O₃S) and weights (174.217 g/mol), highlighting their isomeric relationship .
  • Substituent Effects: The position of the oxo and methyl groups significantly impacts physical properties. For instance, methyl 4-methyl-3-oxothiolane-2-carboxylate has a high boiling point (254°C) and density (1.224 g/cm³), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from the 3-oxo group .
  • Data Gaps: The 5-methyl-4-oxo analog lacks reported boiling point and density data, suggesting understudied physical characteristics .

Chemical Reactivity and Ring Puckering

The thiolane ring’s conformation, described by Cremer-Pople puckering parameters, influences reactivity. A five-membered sulfur ring typically adopts non-planar conformations to alleviate torsional strain .

  • Oxo Group Position: The 3-oxo group in methyl 4-methyl-3-oxothiolane-2-carboxylate may enhance electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack.
  • Steric Effects: The methyl group at position 4 (in the 3-oxo analog) may hinder access to the ester group, whereas the 5-methyl substituent (in the 4-oxo analog) could influence steric interactions with adjacent functional groups .

Biological Activity

Methyl 4-oxothiolane-2-carboxylate is a sulfur-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H10O3SC_7H_{10}O_3S and features a thiolane ring with an oxo group and a carboxylate moiety. Its structural characteristics lend it unique chemical reactivity, which is crucial for its biological functions.

PropertyValue
Molecular Weight174.22 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Functional GroupsCarbonyl, Carboxylic Acid, Thioether

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

  • Mechanism : The compound disrupts bacterial cell wall synthesis and affects membrane integrity, leading to cell lysis.
  • Case Study : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Anticancer Properties

The anticancer potential of this compound has also been explored, particularly in breast cancer models.

  • Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
  • Research Findings : In vitro studies using MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values around 15 µM .

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of growth (MIC = 32 µg/mL)
AnticancerMCF-7 breast cancer cellsReduced viability (IC50 = 15 µM)

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that it may act as an enzyme inhibitor, affecting various biochemical pathways involved in cellular processes.

Enzyme Interaction

The compound has been shown to inhibit key enzymes involved in metabolic pathways associated with cancer proliferation and microbial growth. Further studies are needed to elucidate the precise molecular mechanisms and potential off-target effects.

Future Directions in Research

Ongoing research aims to explore the therapeutic applications of this compound further. Potential areas include:

  • Combination Therapies : Investigating synergistic effects with existing antimicrobial and anticancer agents.
  • In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
  • Structural Modifications : Synthesizing derivatives to enhance potency and selectivity against specific targets.

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